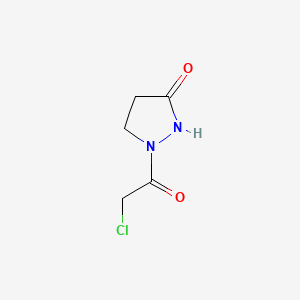

1-(2-Chloroacetyl)pyrazolidin-3-one

Description

Contextualization within N-Heterocyclic Chemistry

N-heterocyclic compounds, which are organic compounds containing a ring structure with at least one nitrogen atom, are of immense importance in chemistry and biology. The pyrazolidine (B1218672) ring system, a five-membered saturated ring with two adjacent nitrogen atoms, is a fundamental N-heterocycle. The introduction of a chloroacetyl group at the N1 position of the pyrazolidin-3-one (B1205042) scaffold creates a bifunctional molecule with distinct reactive sites, allowing for a wide range of chemical modifications.

Significance of Pyrazolidin-3-one Scaffolds in Organic Synthesis

Pyrazolidin-3-one and its derivatives are recognized as privileged structures in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov These scaffolds are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. nih.gov The synthesis of pyrazolidin-3-ones is often achieved through the condensation of hydrazines with β-ketoesters or α,β-unsaturated esters. nih.govresearchgate.net The versatility of the pyrazolidin-3-one core allows for the introduction of various substituents at different positions, leading to a diverse library of compounds for biological screening. researchgate.net

The pyrazolidine-3,5-dione (B2422599) moiety, a related structure, is also of significant interest. The acidity of the hydrogen at the C4 position is a key determinant of its pharmacological activity. pharmacy180.com Modifications that alter this acidity can have a profound impact on the biological properties of the resulting compounds. pharmacy180.com

Role of the Chloroacetyl Moiety in Chemical Transformations

The chloroacetyl group is a highly reactive functional group that serves as a versatile building block in organic synthesis. It is a bifunctional compound, containing both an acyl chloride and a chlorinated alkyl group. wikipedia.org The presence of the chlorine atom makes the α-carbon susceptible to nucleophilic substitution reactions, while the carbonyl group is prone to attack by nucleophiles. This dual reactivity allows the chloroacetyl group to act as a linker, connecting different molecular fragments. tandfonline.com

Chloroacetyl chloride is commonly used to introduce the chloroacetyl moiety onto amines, alcohols, and other nucleophiles through acylation reactions. tandfonline.comchemicalbook.com These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. taylorandfrancis.com The resulting chloroacetylated compounds can then undergo further transformations, such as intramolecular cyclizations or reactions with other nucleophiles, to generate more complex molecular structures. taylorandfrancis.com

Overview of Research Trajectories for 1-(2-Chloroacetyl)pyrazolidin-3-one and its Derivatives

Research involving this compound and its derivatives has primarily focused on its utility as a synthetic intermediate. The compound serves as a precursor for the synthesis of various fused heterocyclic systems and substituted pyrazolidinone derivatives. These derivatives have been investigated for their potential biological activities, drawing on the known pharmacological profiles of pyrazole-containing compounds. mdpi.comnih.gov The reactivity of the chloroacetyl group allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties. tandfonline.com

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₇ClN₂O₂ |

| Molecular Weight | 162.58 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Properties

IUPAC Name |

1-(2-chloroacetyl)pyrazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2/c6-3-5(10)8-2-1-4(9)7-8/h1-3H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMIQDQPRHWOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chloroacetyl Pyrazolidin 3 One and Its Analogues

Direct N-Acylation of Pyrazolidin-3-one (B1205042) Derivatives

The most straightforward approach to synthesizing 1-(2-chloroacetyl)pyrazolidin-3-one involves the direct acylation of a pyrazolidin-3-one precursor at the nitrogen atom. This method is favored for its simplicity and efficiency.

Reaction with Chloroacetyl Chloride

The reaction of pyrazolidin-3-one with chloroacetyl chloride is a common and effective method for the synthesis of the title compound. nih.govbeilstein-journals.orgnih.govresearchgate.net This reaction is typically carried out in an appropriate solvent, and the conditions can be tailored to optimize the yield and purity of the product. The high reactivity of chloroacetyl chloride, an acyl chloride, facilitates the nucleophilic attack by the nitrogen atom of the pyrazolidin-3-one ring. sciencemadness.org

A general representation of this reaction is the N-acylation of a starting material like L-proline with chloroacetyl chloride. nih.govbeilstein-journals.orgnih.govresearchgate.net This process is often followed by further chemical transformations to yield a variety of derivatives. nih.govbeilstein-journals.orgnih.govresearchgate.net For instance, the resulting N-acylated product can be converted into a carbonitrile via its corresponding amide intermediate. nih.govbeilstein-journals.orgnih.govresearchgate.net In some procedures, chloroacetyl chloride can serve multiple roles as a solvent, acylating agent, and dehydrating agent in a one-pot synthesis. google.com

| Reactant 1 | Reactant 2 | Key Conditions | Product | Ref. |

| Pyrazolidin-3-one | Chloroacetyl Chloride | Anhydrous solvent, often with a base | This compound | nih.govbeilstein-journals.orgnih.govresearchgate.net |

| L-proline | Chloroacetyl Chloride | Reflux in THF | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | nih.govbeilstein-journals.org |

| L-prolineamide | Chloroacetyl Chloride | One-pot acylation and dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | google.com |

Mechanistic Considerations in Chloroacylation of Heterocyclic Systems

The mechanism of chloroacylation of heterocyclic systems, such as pyrazolidin-3-one, follows the general principles of nucleophilic acyl substitution. Heterocyclic compounds, which contain atoms of at least two different elements in their ring structure, exhibit diverse chemical reactivity. youtube.comwikipedia.org The lone pair of electrons on the nitrogen atom of the pyrazolidin-3-one ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. youtube.com

Convergent and Cascade Approaches for Pyrazolidinone Core Construction

In contrast to the direct functionalization of a pre-existing ring, convergent and cascade strategies involve the construction of the pyrazolidinone scaffold from simpler starting materials. These methods offer greater flexibility in introducing structural diversity.

One-Pot Syntheses Involving Pyrazolidin-3-ones

One-pot, multi-component reactions are highly efficient for constructing complex molecules like pyrazolidinones and their derivatives. nih.goveurjchem.comnih.govorganic-chemistry.orgacs.org These reactions combine multiple synthetic steps into a single operation, avoiding the need for isolation and purification of intermediates. For example, a three-component reaction of a vinyl azide (B81097), an aldehyde, and tosylhydrazine can regioselectively produce 3,4,5-trisubstituted 1H-pyrazoles. nih.gov Similarly, 3,5-disubstituted 1H-pyrazoles can be prepared through a one-pot, three-component condensation of aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref. |

| Three-component | Vinyl azide, Aldehyde, Tosylhydrazine | Base | 3,4,5-Trisubstituted 1H-pyrazoles | nih.gov |

| Three-component | Aromatic aldehyde, Tosylhydrazine, Terminal alkyne | Sodium ethoxide, Toluene | 3,5-Disubstituted 1H-pyrazoles | organic-chemistry.org |

| Three-component | Phenyl hydrazine (B178648), Nitroolefin, Benzaldehyde | Immobilized Thermomyces lanuginosus lipase | 1,3,5-Trisubstituted pyrazoles | acs.org |

Organocatalytic Approaches to Pyrazolidinone Scaffolds

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including pyrazolidinones. nih.govyoutube.comnih.govyoutube.com These reactions utilize small organic molecules as catalysts, offering a green and often highly stereoselective alternative to metal-based catalysts. A notable example is the use of L-proline to catalyze the formation of a bicyclic enal, a key intermediate for various syntheses. youtube.com The mechanism often involves the formation of an enamine intermediate from the reaction of an aldehyde with the amine catalyst. youtube.com This enamine then participates in subsequent bond-forming reactions. youtube.com Organocatalysis can also be employed in cascade reactions, such as the annulation between alkylidene malononitriles and cyclic sulfamidate imines to produce polycyclic dihydropyridines and pyridines. nih.gov

Visible-Light Photoredox Catalysis for Derivatization

Visible-light photoredox catalysis is a rapidly developing field in organic synthesis that utilizes light energy to drive chemical reactions. mdpi.comrsc.orgresearchgate.netbeilstein-journals.orgnih.gov This sustainable approach has been applied to the derivatization of pyrazolidinone scaffolds. For instance, eosin (B541160) Y, an organic dye, can catalyze the visible-light-induced aerobic oxidation of N1-substituted pyrazolidine-3-one derivatives to yield azomethine imines. mdpi.com These intermediates can then undergo further reactions, such as [3+2] cycloaddition with ynones, in a one-pot protocol. mdpi.com Another application is the metal-free, photocatalytic glycosylation of azomethine imines using 4-glycosyl-1,4-dihydropyridines as radical precursors, demonstrating the mild conditions and broad substrate scope of this methodology. rsc.orgresearchgate.net The general mechanism involves the excitation of a photocatalyst by visible light, followed by electron transfer processes that generate reactive radical intermediates. beilstein-journals.org

| Catalysis Type | Reactants | Key Features | Product | Ref. |

| Eosin Y-catalyzed photoredox | N1-substituted pyrazolidine-3-ones, Ynones | Visible light, Aerobic oxidation, Copper-catalyzed [3+2] cycloaddition | Pyrazolo[1,2-a]pyrazoles | mdpi.com |

| Metal-free photoredox | Azomethine imines, 4-Glycosyl-1,4-dihydropyridines | Visible light, Radical precursors | C-glycosyl pyrazolidinone derivatives | rsc.orgresearchgate.net |

Synthesis of Pyrazolidin-3-one Derivatives with Specific Substituents (e.g., Trifluoromethyl Group)

The introduction of a trifluoromethyl (CF3) group into the pyrazolidin-3-one scaffold is a key strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. Several synthetic methods have been developed to produce these specialized derivatives.

One prominent method involves a cascade Michael/intramolecular transamidation reaction. This approach utilizes 3-phenacylidene-2-indolinone derivatives bearing a trifluoromethyl group, which react with hydrazines to yield trifluoromethyl-substituted pyrazolidin-3-one derivatives. Current time information in Bangalore, IN.

Another strategy for synthesizing trifluoromethyl-substituted pyrazoles, which can be precursors or analogues to pyrazolidin-3-ones, involves the condensation of a trifluoromethyl-containing dicarbonyl compound with a hydrazine derivative. For instance, the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with 4-hydrazinobenzoic acid can lead to the formation of a pyrazole (B372694) aldehyde, which can be further modified. researchgate.net

Furthermore, classical methods for pyrazole synthesis can be adapted to introduce a trifluoromethyl group. This often involves the condensation of a trifluoromethyl-β-diketone or a related precursor with a hydrazine. For example, ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate can be reacted with an arylhydrazine to produce a trifluoromethyl-substituted pyrazole.

The following table summarizes various research findings on the synthesis of trifluoromethyl-substituted pyrazolidin-3-one and pyrazole derivatives.

| Starting Materials | Reagents | Product Type | Reference |

| 3-Phenacylidene-2-indolinone derivatives with CF3 group, Hydrazines | Acetic acid, Dichloromethane | Trifluoromethyl-substituted pyrazolidin-3-one | Current time information in Bangalore, IN. |

| 3',5'-Bis(trifluoromethyl)acetophenone, 4-Hydrazinobenzoic acid | Ethanol (B145695), DMF, Vilsmeier-Haack reagent | 3,5-Bis(trifluoromethyl)phenyl-derived pyrazole aldehyde | researchgate.net |

| (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate, (3,5-dichlorophenyl)hydrazine | Ethanol, Lithium hydroxide | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, Terminal alkynes, tert-Butylamine | Microwave irradiation | 6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines |

Green Chemistry Principles in Pyrazolidinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazolidinones to reduce the environmental impact of chemical processes. These principles focus on the use of less hazardous chemicals, safer solvents, and more energy-efficient methods.

One of the key green approaches in the synthesis of pyrazole derivatives, a class of compounds closely related to pyrazolidinones, is the use of microwave irradiation. nih.gov Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, allow for solvent-free conditions, which is a major tenet of green chemistry. For example, the cycloaddition of tosylhydrazones of α,β-unsaturated carbonyl compounds has been achieved under microwave activation in the absence of a solvent to produce pyrazoles in high yields. nih.gov

Another important green strategy is the use of aqueous media for synthesis. Water is a benign and environmentally friendly solvent. The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been successfully carried out in aqueous ethanol under ultrasonic irradiation, which is another energy-efficient technique. This method often utilizes a catalyst like KHSO4 and avoids the use of volatile and toxic organic solvents.

The concept of "one-pot" synthesis is also a cornerstone of green chemistry as it reduces the number of work-up and purification steps, thereby minimizing waste generation. A "one-pot" synthesis of pyrazole derivatives from their carbonyl precursors via the in-situ generation of tosylhydrazones has been reported, showcasing a more efficient and greener synthetic route. nih.gov

The following table outlines some green chemistry approaches applicable to the synthesis of pyrazolidinone and related pyrazole structures.

| Green Chemistry Principle | Synthetic Approach | Example | Reference |

| Energy Efficiency | Microwave-assisted synthesis | Cycloaddition of tosylhydrazones from α,β-unsaturated carbonyl compounds without solvent. | nih.gov |

| Use of Safer Solvents | Reaction in aqueous media | Synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in aqueous ethanol. | |

| Waste Minimization | "One-pot" synthesis | Synthesis of pyrazoles directly from carbonyl precursors via in-situ generated tosylhydrazones. | nih.gov |

| Catalysis | Use of efficient catalysts | KHSO4-assisted reaction under ultrasonic irradiation. |

Chemical Reactivity and Derivatization Strategies of 1 2 Chloroacetyl Pyrazolidin 3 One

The chemical behavior of 1-(2-chloroacetyl)pyrazolidin-3-one is largely dictated by the electrophilic nature of the chloroacetyl moiety. The presence of an alpha-chlorine atom adjacent to a carbonyl group makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack. utexas.edulibretexts.org This reactivity allows the chlorine to function as an effective leaving group, facilitating a wide range of nucleophilic substitution reactions. youtube.com This property is the cornerstone of its use as a versatile building block for the synthesis of more complex molecules, particularly various heterocyclic systems. The strategic selection of nucleophiles and reaction conditions allows for the controlled derivatization of the pyrazolidinone core, leading to a diverse array of chemical structures.

Reactions with Hydrazine (B178648) and its Derivatives Leading to Hydrazide Intermediates

A primary derivatization strategy for this compound involves its reaction with hydrazine hydrate (B1144303) or its substituted derivatives. In this reaction, the nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbon of the chloroacetyl group, leading to the displacement of the chloride ion. This nucleophilic substitution reaction yields a stable hydrazide intermediate, specifically 1-(2-(hydrazinyl)acetyl)pyrazolidin-3-one. ajchem-a.comresearchgate.net

This transformation is typically carried out in a suitable solvent such as absolute ethanol (B145695) under reflux conditions for several hours. ajchem-a.comsphinxsai.com The resulting hydrazide is a crucial intermediate, as the newly introduced hydrazinyl group provides reactive sites for subsequent cyclization reactions, paving the way for the synthesis of various fused heterocyclic compounds. researchgate.netasianpubs.org A study on the related compound 1-phenyl-3-pyrazolidone demonstrated its conversion to an N-chloroacetyl derivative, which subsequently reacted with hydrazine hydrate to form the corresponding hydrazide, highlighting this common synthetic pathway. ajchem-a.com

Subsequent Cyclization Reactions to Fused Heterocyclic Systems

The hydrazide intermediates derived from this compound are not typically the final products but rather versatile precursors for constructing a variety of fused heterocyclic systems. The terminal amino group of the hydrazide moiety can participate in intramolecular or intermolecular cyclization reactions, leading to the formation of new rings fused to or substituted on the pyrazolidinone scaffold.

The synthesis of 1,2,4-triazine (B1199460) derivatives can be achieved from hydrazide-hydrazone precursors. For instance, research has shown that N'-(1-chloropropan-2-ylidene)-2-cyanoacetohydrazide can react with hydrazine hydrate to yield 1,2,4-triazine derivatives. scirp.org This suggests a plausible pathway where the hydrazide intermediate from this compound could be condensed with a suitable carbonyl compound and then cyclized to form a 1,2,4-triazine ring. The synthesis of 1,2,4-triazines is a well-established field, with various methods available for constructing this heterocyclic core. organic-chemistry.orgnih.govijpsr.info Fused systems, such as pyrazolo[4,3-e] scirp.orgorganic-chemistry.orgresearchgate.nettriazines, have also been synthesized, indicating the utility of pyrazole-based precursors in creating complex triazine-containing molecules. nih.gov The synthesis of 1,2-diazine derivatives from this specific precursor is less documented in the reviewed literature.

A notable example of derivatization involves a multi-step synthesis starting from a related chloroacetylated pyrazolidinone. ajchem-a.com The process begins with the formation of the hydrazide intermediate, which is then condensed with substituted benzaldehydes to produce Schiff's base derivatives. These Schiff's bases serve as the direct precursors for the final heterocyclic rings.

The subsequent cyclization is achieved by reacting the Schiff's bases with different reagents:

Imidazolidine-4-ones: Cyclization with glycine. ajchem-a.com

Oxazolidine-4-ones: Cyclization with 2-chloroacetic acid. ajchem-a.com

Thiazolidine-4-ones: Cyclization with 2-mercaptoacetic acid (thioglycolic acid). ajchem-a.comchemmethod.com This type of three-component reaction involving an amine, a carbonyl compound (via the Schiff base), and a mercapto-acid is a common and effective method for synthesizing thiazolidin-4-one rings. mdpi.comresearchgate.netnih.gov

| Precursor | Cyclizing Reagent | Resulting Heterocyclic Ring |

|---|---|---|

| Schiff's Base | Glycine | Imidazolidine-4-one |

| Schiff's Base | 2-Chloroacetic Acid | Oxazolidine-4-one |

| Schiff's Base | 2-Mercaptoacetic Acid | Thiazolidine-4-one |

The reactive chloroacetyl group can also be exploited to construct other important five-membered heterocyclic rings.

Pyrazole (B372694) and Isoxazole (B147169): The synthesis of pyrazoles and isoxazoles generally involves the reaction of a 1,3-dicarbonyl compound with hydrazine or hydroxylamine, respectively. organic-chemistry.orgslideshare.netnih.govyoutube.comyoutube.com The chloroacetylpyrazolidinone can serve as a synthon for a 1,3-dicarbonyl-like structure, enabling the construction of these rings. For example, reaction with different nucleophiles could generate an intermediate that, upon reaction with hydroxylamine, cyclizes to form an isoxazole ring. wpmucdn.com

Pyrrolotriazine: The construction of a pyrrolotriazine system is more complex. One potential route involves the conversion of the starting material into an aminopyrrole intermediate, which could then undergo a condensation reaction to form the fused pyrrolotriazine ring system. researchgate.net

Imidazolothiadiazole: A plausible synthetic route to imidazo[2,1-b] ajchem-a.comorganic-chemistry.orgresearchgate.netthiadiazole derivatives involves the reaction of this compound with a 2-amino-1,3,4-thiadiazole (B1665364) derivative. In this reaction, the chloroacetyl moiety functions as an α-haloketone. The nucleophilic nitrogen of the amino-thiadiazole attacks the α-carbon, and subsequent intramolecular cyclization and dehydration yield the fused imidazo[2,1-b] ajchem-a.comorganic-chemistry.orgresearchgate.netthiadiazole core. researchgate.net This is a well-known method for synthesizing this class of bicyclic heterocycles.

Divergent Reactivity with Various Nucleophiles

The chloroacetyl group of this compound is a versatile chemical handle that enables divergent synthesis strategies. The initial nucleophilic substitution of the chloride atom is the gateway to a multitude of derivatives. The identity of the final product is determined by the nature of the attacking nucleophile and the subsequent cyclization or derivatization steps employed. This divergent reactivity allows for the generation of a wide library of heterocyclic compounds from a single, readily accessible starting material. The table below summarizes the relationship between the reagent used and the resulting heterocyclic system.

| Reagent(s) | Key Intermediate | Final Heterocyclic System | Reference |

|---|---|---|---|

| 1. Hydrazine Hydrate 2. Aldehyde 3. Glycine | Hydrazide, Schiff's Base | Imidazolidine-4-one | ajchem-a.com |

| 1. Hydrazine Hydrate 2. Aldehyde 3. 2-Chloroacetic Acid | Hydrazide, Schiff's Base | Oxazolidine-4-one | ajchem-a.com |

| 1. Hydrazine Hydrate 2. Aldehyde 3. 2-Mercaptoacetic Acid | Hydrazide, Schiff's Base | Thiazolidine-4-one | ajchem-a.com |

| 1. Hydrazine Hydrate 2. Carbonyl compound (e.g., α-keto ester) | Hydrazide-hydrazone | 1,2,4-Triazine | scirp.org |

| 2-Amino-1,3,4-thiadiazole | Thiadiazole adduct | Imidazo[2,1-b] ajchem-a.comorganic-chemistry.orgresearchgate.netthiadiazole | researchgate.net |

| Hydroxylamine (via multi-step synthesis) | Oxime | Isoxazole | wpmucdn.com |

Transformations Involving the Pyrazolidin-3-one (B1205042) Ring System

The pyrazolidin-3-one core is a versatile scaffold that can undergo a variety of transformations, including ring expansion and contraction, as well as functionalization at different positions of the ring.

Ring Expansion and Contraction Methodologies

The pyrazolidin-3-one ring system can be modified through ring expansion and contraction reactions to yield different heterocyclic structures. For instance, pyrazolo[4,3-d]pyrimidin-7-ones can be synthesized from pyrazole precursors. clockss.orgnih.govnih.gov One method involves the reaction of a substituted pyrazole with reagents like urea (B33335) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a dihydropyrimidinedione ring, which is then further modified. clockss.org Another approach is the intramolecular Friedel-Crafts type cyclization of substituted pyrazoles, which has been shown to be an efficient method for synthesizing fused bicyclic pyrimidones. clockss.org Additionally, pyrazolo[3,4-d]pyrimidine derivatives can be obtained from the reaction of aminopyrazoles with various reagents. nih.govresearchgate.net

The conversion of para-substituted pyridines into meta-substituted anilines can be achieved through sequential ring-opening and ring-closing reactions, demonstrating a formal hybrid of skeletal editing and C-H amination of pyridine (B92270) rings. nih.gov

Functionalization of the Pyrazolidinone Core (e.g., C-Glycosylation, Acylation, Reduction)

The pyrazolidinone core can be functionalized through various reactions, including C-glycosylation, acylation, and reduction.

C-Glycosylation: C-Glycosyl compounds are of significant interest due to their chemical stability. nih.gov A metal-free, photocatalytic method for the glycosylation of azomethine imines using 4-glycosyl-1,4-dihydropyridines as radical precursors has been developed. This process yields non-anomeric C-glycosyl pyrazolidinone derivatives under mild conditions and is scalable. nih.gov The resulting pyrazolidinone moiety can be further modified by deprotection, acylation, or reduction to form glycosyl β-alanine analogs. nih.gov The use of transition metal catalysis in glycosylation reactions can offer advantages like mild reaction conditions and improved selectivity. eurekaselect.com

Acylation: Acylation of the pyrazolidin-3-one ring can occur at the nitrogen atoms or at the carbon atoms, depending on the substitution pattern and reaction conditions. researchgate.net For instance, with 2-aryl-4-(or 5)-substituted pyrazol-3-ones, acylation with acid chlorides can occur in 1,4-dioxane (B91453) with calcium hydroxide. researchgate.net The acylation of 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (4-aminoantipyrine) is a common reaction, where acid chlorides can be generated in situ from the corresponding carboxylic acid. researchgate.net

Reduction: The reduction of functional groups attached to the pyrazolidin-3-one ring, such as aldehyde, nitro, nitroso, alkene, and imino groups, can be achieved using various reducing agents without affecting the core ring structure. researchgate.net For example, the reduction of β-keto esters derived from N-alkyl-N-Cbz-β-alanines with sodium borohydride (B1222165) is a key step in the synthesis of 5-{2-[(alkyl)(benzyloxycarbonyl)amino]ethyl}pyrazolidin-3-ones. researchgate.net

Reactions of Ring Atoms and Substituents within Pyrazolidin-3-ones

The reactivity of the pyrazolidin-3-one ring is influenced by its tautomeric forms, which are dependent on the solvent. researchgate.net In less polar solvents like chloroform (B151607), the pyrazol-3-one tautomer is dominant, while in more polar solvents such as dimethyl sulfoxide, the 3-hydroxypyrazole form prevails. researchgate.net Pyrazol-3-ones are weak acids, with 2,4-dihydro-3H-pyrazol-3-ones being stronger acids than the 1,2-dihydro-3H-pyrazol-3-ones. researchgate.net

Reactions can occur at the ring's nitrogen and carbon atoms. Alkylation, for example, can happen on the unsubstituted lactam nitrogen or on a carbanion generated from a methyl group substituent. researchgate.net The outcome of acylation (C-, N-, or O-acylation) is dependent on the substitution pattern on the pyrazol-3-one ring. researchgate.net

Substituents on the pyrazolidin-3-one ring also undergo various reactions. Halogenation of ring substituents is known to occur with bromine, N-bromosuccinimide, and hydrogen bromide. researchgate.net Sulfonation of 5-aminopyrazol-3-ones has also been described. researchgate.net Furthermore, condensation reactions and nucleophilic additions involving side-groups are common transformations. researchgate.net

Metal-Catalyzed Transformations for Chloroacetyl and Pyrazolidinone Compounds

Metal catalysis plays a crucial role in the functionalization of both the chloroacetyl group and the pyrazolidinone ring, enabling a variety of selective transformations.

Copper-Catalyzed Chloroacylation Reactions

Copper-catalyzed reactions are widely used in organic synthesis due to the versatility and low cost of copper. beilstein-journals.orgbeilstein-journals.org Copper(I) chloride can catalyze chlorine atom transfer radical cyclization reactions of unsaturated α-chloro β-keto esters, leading to cyclic and bicyclic compounds. researchgate.net This type of catalysis is also effective in the hydroalkylation and hydrosilylation of vinylboronic esters. researchgate.net

In the context of C-N bond formation, copper-catalyzed reactions are pivotal. The mechanism of copper-catalyzed cross-coupling between aryl halides and N- or O-nucleophiles often involves the formation of key anionic copper(I) complexes. acs.org These reactions can be used for the amination of aryl chlorides under mild conditions. nih.gov Furthermore, copper catalysis can facilitate the synthesis of N-acyl amidines from dioxazolones and terminal alkynes, proceeding through an acyl nitrene intermediate. acs.org Visible-light-mediated copper photocatalysis has also emerged as a powerful tool for various organic transformations, including alkene and alkyne functionalization. beilstein-journals.org

A novel copper-catalyzed carboamination reaction of buteneamides with chloroform has been developed to synthesize β-lactams, proceeding through a free radical mechanism involving a Cu(I)/Cu(II)/Cu(III) catalytic cycle. nih.gov

Iridium and Rhodium Catalysis in Chloroacylation

Iridium and rhodium catalysts are highly effective in a range of transformations, including C-H activation and acylation reactions.

Iridium Catalysis: Iridium catalysts, particularly [Cp*Ir(III)] systems, are instrumental in directed ortho C-H activation methodologies. diva-portal.org These catalysts have been applied in the selective monoiodination of benzoic acids and C-H amination of various substrates with numerous directing groups. diva-portal.orgacs.org Iridium-catalyzed C-H borylation is another significant application, allowing for late-stage functionalization of complex molecules. nih.govresearchgate.net Furthermore, electrochemistry can be combined with iridium catalysis for vinylic C-H functionalization. chemrxiv.org A catalyst with an iridium-based core has been developed where various modules control the substrate's position to achieve the desired reaction. youtube.com

Rhodium Catalysis: Rhodium catalysts are known to mediate C-H and O-H bond activation. nih.gov Rhodium(I) complexes can catalyze the 1,4-conjugate addition of arylzinc chlorides to N-Boc-4-pyridone. researchgate.net They are also effective in intermolecular alkyne hydroacylation reactions. researchgate.net A rhodium-catalyzed intermolecular ring-expanding hydroacylation of alkylidenecyclopropanes with chelating aldehydes has been reported for the synthesis of γ,δ-unsaturated ketones. acs.org Rhodium(III) catalysts can activate C-H bonds via an electrophilic deprotonation pathway for coupling with alkenes. nih.gov Additionally, rhodium catalysis has been employed for the arylation of various heterocycles. acs.org Both rhodium and iridium diolefin complexes have been prepared and used as catalysts for the dehydrogenation of secondary alcohols. nih.gov

Interactive Data Tables

Table 1: Functionalization of the Pyrazolidinone Core

| Transformation | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| C-Glycosylation | 4-Glycosyl-1,4-dihydropyridines, visible light | Non-anomeric C-glycosyl pyrazolidinone | nih.gov |

| Acylation | Acid chlorides, calcium hydroxide | N- or C-acylated pyrazolidinone | researchgate.net |

Table 2: Metal-Catalyzed Transformations

| Metal Catalyst | Reaction Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Copper(I) chloride | Radical cyclization | Unsaturated α-chloro β-keto ester | Cyclic/bicyclic keto ester | researchgate.net |

| Iridium(III) complex | C-H amination | Benzoic acids | Aminated benzoic acids | diva-portal.orgacs.org |

Synthesis of Carbocyclic and Heterocyclic Systems via Metal Catalysis

The derivatization of the this compound scaffold can be effectively achieved through metal-catalyzed intramolecular cyclization reactions, offering pathways to novel carbocyclic and heterocyclic systems. Transition metals, particularly palladium and rhodium, are pivotal in activating C-H bonds and facilitating the formation of new carbon-carbon and carbon-heteroatom bonds, leading to complex fused-ring structures.

Rhodium(III)-catalyzed reactions have proven effective in the synthesis of N,N-bicyclic pyrazolidinones. For instance, the cascade C-H bond activation and intramolecular cyclization of pyrazolidinones with iodonium (B1229267) ylides, which act as carbene precursors, yield pyrazolo[1,2-a]cinnolines. researchgate.net This method demonstrates good regioselectivity and tolerance for various functional groups under mild conditions. researchgate.net Similarly, rhodium-catalyzed [4+2] cyclization of pyrazolidinones with iodonium ylides can be controlled to selectively produce either cinnolines or pyrazolo[1,2-a]cinnoline frameworks by tuning the catalytic system and solvent. rsc.org These strategies highlight the potential for creating diverse fused N-heterocycles from a pyrazolidinone core.

Palladium catalysis offers another versatile approach for constructing heterocyclic systems. The intramolecular Heck reaction, a palladium-catalyzed coupling of an alkenyl or aryl halide with an alkene, is a powerful tool for ring formation. nih.gov While direct examples with this compound are not extensively documented, the principles can be applied. For instance, if an aryl or vinyl group is introduced into the pyrazolidinone structure, an intramolecular Heck reaction could be envisioned to construct a new carbocyclic or heterocyclic ring. Palladium-catalyzed synthesis of pyridinylpyrrole derivatives from acetylpyridines and methyleneaziridines showcases the utility of palladium in forming C-C bonds to generate heterocyclic structures. nih.gov

Furthermore, the chloroacetyl group itself can participate in cyclization reactions. Base-assisted cyclization of N-chloroacetyl dipeptide derivatives is a known method for forming β-lactams through intramolecular nucleophilic substitution. researchgate.net This suggests that under appropriate basic conditions, the chloroacetyl moiety of the target compound could react with a nucleophilic site within the molecule or an appended functional group to form a new ring.

The following table summarizes representative metal-catalyzed cyclization reactions that could be adapted for the derivatization of this compound.

| Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Rhodium(III) | Pyrazolidinones and Iodonium Ylides | Pyrazolo[1,2-a]cinnolines | C-H activation/intramolecular cyclization. researchgate.net |

| Rhodium(III) | Pyrazolidinones and Iodonium Ylides | Cinnolines or Pyrazolo[1,2-a]cinnolines | Divergent synthesis controlled by catalytic system. rsc.org |

| Palladium(0) | Alkenyl/Aryl Halides and Alkenes | Fused Carbocycles/Heterocycles | Intramolecular Heck Reaction. nih.gov |

| Base | N-Chloroacetyl Derivatives | β-Lactams | Intramolecular nucleophilic substitution. researchgate.net |

Radical and Photochemical Reactions in Pyrazolidinone Derivatization

Radical and photochemical reactions provide alternative and powerful strategies for the derivatization of the this compound core, enabling the formation of unique molecular architectures under mild conditions. These methods often proceed through reactive intermediates that can undergo selective cyclization or rearrangement.

Atom Transfer Radical Cyclization (ATRC) is a particularly relevant strategy. In this process, a halogenated precursor, such as a chloroacetamide, can be converted into a radical species that subsequently undergoes intramolecular cyclization. For example, N-alkenyl-tethered trichloroacetamides undergo efficient cyclization to form γ- and δ-lactams in the presence of a ruthenium catalyst. mdpi.com This suggests that if an alkenyl or other unsaturated moiety were introduced into the pyrazolidinone structure, the chloroacetyl group could serve as a radical precursor for an intramolecular cyclization to form a bicyclic system. The reaction is often highly diastereoselective. mdpi.com Radical cyclization can also be initiated by other means, such as with tributyltin hydride, to form fused ring systems from unsaturated precursors. rsc.org

Photochemical reactions offer another avenue for derivatization. The energy from light can be used to promote reactions that are not accessible under thermal conditions. For instance, the photochemical synthesis of β-lactams has been achieved through various mechanisms, including the Zimmerman–O'Connell–Griffin rearrangement of imines and the intramolecular reactions of α-ketoamides. nih.govnih.gov The latter is particularly noteworthy due to the structural similarity of the α-ketoamide functionality to the this compound system. Photochemical reactions can also induce ring expansions, as seen in the conversion of oxetane (B1205548) and thietane (B1214591) heterocycles into tetrahydrofuran (B95107) and thiolane derivatives, proceeding through a diradical pathway. rsc.org Furthermore, photochemical rearrangements, such as the Truce-Smiles rearrangement, can be initiated by visible light to form new C-C bonds via radical intermediates. youtube.com

The table below outlines some radical and photochemical reactions that could be explored for the derivatization of this compound.

| Reaction Type | Reagents/Conditions | Substrate Feature | Product Type | Key Features |

| Atom Transfer Radical Cyclization (ATRC) | RuCl2(PPh3)3, Microwave | N-alkenyl-tethered trichloroacetamide | γ- and δ-lactams | Forms new C-C bond via radical cyclization. mdpi.com |

| Radical Cyclization | Tributyltin hydride, Radical initiator | Unsaturated acetal | Fused pyranofuranosides | Stereo- and regio-specific C-C bond formation. rsc.org |

| Photochemical β-Lactam Synthesis | Visible light | Imine and ketene (B1206846) precursor | β-Lactam | [2+2] cycloaddition via Zimmerman–O'Connell–Griffin rearrangement. nih.gov |

| Photochemical Rearrangement | Visible light, Organic dye | 3-Amino cyclobutanone (B123998) derivative | Arylated β-amino acids | Truce-Smiles rearrangement via radical intermediates. youtube.com |

| Photochemical Ring Expansion | UV light | Oxetane/Thietane heterocycles | Tetrahydrofuran/Thiolane derivatives | Proceeds through a diradical pathway. rsc.org |

Applications of 1 2 Chloroacetyl Pyrazolidin 3 One As a Synthetic Intermediate

Building Block for Fused and Polycyclic Heterocyclic Systems

The dual functionality of 1-(2-chloroacetyl)pyrazolidin-3-one, possessing both an electrophilic chloroacetyl group and nucleophilic ring nitrogens (after tautomerization or under basic conditions), makes it an ideal precursor for the synthesis of fused heterocyclic systems. This strategy involves the reaction of the chloroacetyl group with a binucleophilic reagent, leading to the formation of a new ring fused to the pyrazolidinone core.

The N-chloroacetyl group is a classic building block for constructing fused thiazole, imidazole, or thiazine (B8601807) rings. For instance, reaction with thiourea (B124793) or its derivatives would lead to the formation of pyrazolo[1,2-a]pyrazol-1-yl)thiazol-2-amine systems. Similarly, condensation with 2-aminothiophenol (B119425) could yield benzothiazine-fused pyrazolidinones. Such cyclization reactions are common for α-halo ketones and amides. researchgate.netnih.gov

Furthermore, pyrazolidinone derivatives are known to undergo annulation reactions to form bicyclic and polycyclic scaffolds. For example, rhodium(II)-catalyzed [3+3] cycloaddition reactions of related enoldiazoacetates with azomethine imines produce bicyclic pyrazolidinone derivatives with high regio- and diastereoselectivity. nih.govacs.org Ruthenium(II)-catalyzed C–H activation and subsequent (4+1) annulation with allenes have also been employed to construct pyrazolo[1,2-a]indazol-1-one derivatives from 1-arylpyrazolidinones. acs.org These advanced methods highlight the capacity of the pyrazolidinone scaffold to serve as a template for building complex, fused systems.

Table 1: Examples of Cyclization Reactions Involving Pyrazolidinone and Related Scaffolds This table is based on reactions of analogous structures to illustrate potential pathways.

| Starting Scaffold | Reagent(s) | Resulting Fused System | Reaction Type |

|---|---|---|---|

| 1-Arylpyrazolidinone | Allenyl Acetate, Ru(II) catalyst | Pyrazolo[1,2-a]indazol-1-one | C-H Activation / (4+1) Annulation acs.org |

| Pyrazolidinone-derived Azomethine Imine | Acetylenic Dipolarophiles | Pyrazolo[1,2-a]pyrazolone | 1,3-Dipolar Cycloaddition researchgate.net |

| 3-Pyrazolyl-4-hydroxy-quinolinone | Guanidine HCl | Pyrazolopyrimidine | Condensation / Cyclization chem-soc.si |

| 2-Amino-4H-1,3-thiazin-4-one | Isocyanide, Dialkyl Acetylenedicarboxylate | Fused Thiazine-Dicarboxylate | Three-Component Reaction nih.gov |

Precursor for Advanced Pyrazolidinone Scaffolds

The chloroacetyl group in this compound is a highly reactive electrophilic site, prime for nucleophilic substitution. This reactivity allows for the straightforward introduction of a wide array of functional groups, thereby creating a library of advanced pyrazolidinone scaffolds with diverse properties.

By reacting this compound with various nucleophiles, the chlorine atom can be displaced to forge new carbon-heteroatom or carbon-carbon bonds. This is a fundamental strategy for molecular elaboration. For example:

Amination: Reaction with primary or secondary amines yields N-substituted glycinyl-pyrazolidinones.

Thiolation: Reaction with thiols produces thioether-linked pyrazolidinones.

Azidation: Displacement with sodium azide (B81097) introduces an azido (B1232118) group, which can be further transformed via reduction to an amine or through cycloaddition reactions. nih.gov

A compelling parallel is the industrial synthesis of the DPP-IV inhibitor Vildagliptin, which utilizes (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as a key intermediate. beilstein-journals.org In this process, the chloroacetyl group undergoes nucleophilic substitution with an amine, demonstrating the robustness and utility of this functional group in building complex, pharmaceutically relevant molecules. Similarly, this compound can serve as a versatile platform for accessing novel derivatives for screening and development in drug discovery. nih.gov

Role in Stereoselective and Asymmetric Synthesis

The pyrazolidinone ring can serve as a chiral scaffold or auxiliary to control the stereochemical outcome of chemical reactions. By using an enantiomerically pure pyrazolidinone core, it is possible to direct the formation of new stereocenters with high selectivity. nih.govresearchgate.netyoutube.com

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attaching to a substrate to direct a stereoselective reaction before being cleaved. researchgate.nete-bookshelf.denih.gov The Evans oxazolidinones are a famous example, providing excellent stereocontrol in aldol (B89426), alkylation, and acylation reactions. nih.gov

A chiral, enantiopure version of this compound could function in a similar capacity. The rigid, heterocyclic structure can effectively shield one face of an enolate derived from the acetyl group, forcing an incoming electrophile to approach from the less hindered side. This would result in a highly diastereoselective bond formation. cureffi.orgyoutube.com Subsequent removal of the chiral pyrazolidinone auxiliary would yield an enantiomerically enriched product. The development of such pyrazolidinone-based auxiliaries is an active area of interest, offering alternatives to established systems. researchgate.net

Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful methods for constructing six-membered rings with multiple stereocenters. researchgate.netnih.gov The stereoselectivity of these reactions can be controlled by using a chiral dienophile. Pyrazolidinones, like oxazolidinones, can be used as chiral auxiliaries to create such dienophiles.

The synthesis would involve converting the N-chloroacetyl group into an N-acryloyl moiety, for example, via elimination. The resulting N-acryloyl-pyrazolidinone can then act as a dienophile in a Diels-Alder reaction. The chiral pyrazolidinone scaffold directs the approach of the diene, leading to the formation of one diastereomer of the cycloadduct in preference to others. researchgate.netnih.govrsc.org Lewis acid catalysis is often employed to enhance both the reactivity and the selectivity of these transformations by forcing the acryloyl group into a fixed conformation through chelation. nih.govrsc.orgyoutube.com

Beyond the Diels-Alder reaction, pyrazolidinone derivatives have been successfully employed in other stereoselective cycloadditions, such as [3+3] and 1,3-dipolar [3+2] cycloadditions, to generate complex bicyclic and heterocyclic systems with excellent diastereocontrol. nih.govacs.orgresearchgate.net

Table 2: Role of Heterocyclic Auxiliaries in Asymmetric Cycloadditions This table illustrates the function of analogous auxiliaries, highlighting the potential of the pyrazolidinone scaffold.

| Auxiliary Type | Reaction | Role of Auxiliary | Key Features |

|---|---|---|---|

| Chiral Oxazolidinone | Diels-Alder nih.govrsc.org | Forms a chiral dienophile (N-acryloyl derivative), controls face-selectivity. | High diastereoselectivity, often enhanced by Lewis acids. |

| Pyrazolidinone | 1,3-Dipolar Cycloaddition researchgate.net | Forms a chiral azomethine imine (1,3-dipole). | Access to highly functionalized, chiral pyrazolo[1,2-a]pyrazolones. |

| Pyrazolidinone | [3+3] Cycloaddition nih.govacs.org | Part of the enoldiazoacetate reactant. | High diastereoselective synthesis of bicyclic pyrazolidinones. |

| Chitosan (N-furfuryl) | Diels-Alder mdpi.com | Polymer backbone with furan (B31954) (diene) moieties. | Forms cross-linked hydrogels with specific properties. |

Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has become a major pillar of modern synthesis, earning the 2021 Nobel Prize in Chemistry. youtube.comyoutube.com Many successful organocatalysts are based on chiral five-membered nitrogen heterocycles, most notably proline and its derivatives. nih.gov These catalysts often operate by forming transient nucleophilic enamines or electrophilic iminium ions.

The pyrazolidinone scaffold shares key structural features with proline-based catalysts, including a rigid heterocyclic ring and nitrogen atoms capable of participating in catalysis. nih.gov This suggests its potential as a core for developing new classes of organocatalysts. A chiral pyrazolidinone derivative, appropriately functionalized, could potentially catalyze reactions such as aldol or Michael additions through mechanisms involving hydrogen bonding to activate substrates and control stereochemistry. While this application is more speculative, the proven success of related heterocyclic systems provides a strong rationale for exploring pyrazolidinone-based organocatalysts. nih.govnih.gov

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways for Chloroacylation and Subsequent Transformations

The formation of 1-(2-Chloroacetyl)pyrazolidin-3-one involves the chloroacylation of the pyrazolidin-3-one (B1205042) core. The pyrazolidin-3-one ring possesses two nitrogen atoms with different nucleophilic characters. The N1 nitrogen is generally more nucleophilic and less sterically hindered compared to the N2 nitrogen, which is adjacent to the carbonyl group. This difference in reactivity typically directs the acylation to the N1 position, leading to the formation of 1-acylpyrazolidin-3-ones. The reaction pathway for chloroacylation involves the nucleophilic attack of the N1 nitrogen of pyrazolidin-3-one on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by the elimination of hydrogen chloride.

Subsequent transformations of the this compound can lead to a variety of heterocyclic structures. The presence of the reactive chloroacetyl group allows for further functionalization. For instance, intramolecular cyclization reactions can be initiated, potentially leading to the formation of bicyclic pyrazolidinone derivatives. The chloroacetyl moiety can also serve as a precursor for the introduction of other functional groups through nucleophilic substitution reactions, expanding the chemical space accessible from this intermediate. Cascade reactions, initiated by transformations involving the chloroacetyl group, can lead to the formation of complex fused heterocyclic systems, such as pyrazolidinone-fused cinnolines. researchgate.net

Analysis of Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a critical aspect of the derivatization of this compound. As mentioned, the initial chloroacylation of pyrazolidin-3-one is highly regioselective for the N1 position due to its higher nucleophilicity. nih.gov Further derivatization reactions on the pyrazolidinone ring or at the chloroacetyl group must also consider regioselective control. For instance, reactions involving the enolate of the pyrazolidinone ring can lead to substitution at the C4 or C5 positions, and the regioselectivity would be governed by the reaction conditions and the nature of the electrophile.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties and reactivity of molecules like this compound. nih.govnih.govresearchgate.net These approaches provide insights into electronic structure, reaction mechanisms, and selectivity that are often difficult to obtain through experimental means alone.

Computational studies can be employed to map the potential energy surface of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net This profile provides crucial information about the thermodynamics and kinetics of the reaction.

The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. dntb.gov.ua By comparing the activation energies of different possible reaction pathways, the most favorable pathway can be identified. Transition state analysis involves the characterization of the geometry and electronic structure of the transition state, which is the highest energy point along the reaction coordinate. dntb.gov.ua The nature of the transition state can reveal key details about bond breaking and bond formation processes.

Table 1: Hypothetical Energy Profile Data for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +20.5 |

| Intermediate | +5.2 |

| Product | -10.8 |

This table is interactive. Click on the data to explore further details.

Computational modeling can be used to investigate various types of reaction mechanisms that may be involved in the transformations of this compound. For example, in reactions catalyzed by transition metals, mechanisms involving oxidative addition, reductive elimination, and coordination of the pyrazolidinone ligand to the metal center can be modeled. researchgate.net

Electron transfer processes, which are fundamental to many chemical reactions, can also be studied computationally. The propensity of this compound to undergo single-electron transfer can be assessed by calculating its ionization potential and electron affinity. Furthermore, the interaction of the molecule with other reagents can be modeled to understand the nature of the intermolecular forces and how they influence the reaction pathway.

Analytical Methodologies in Research on 1 2 Chloroacetyl Pyrazolidin 3 One Derivatives

Spectroscopic Characterization Techniques for Newly Synthesized Compounds

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used to identify functional groups present in a molecule. nih.gov The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, providing a unique "fingerprint" spectrum for each compound.

In the study of pyrazolidinone derivatives, FTIR analysis is crucial for confirming the presence of key structural motifs. For instance, the spectrum of a 1-(2-chloroacetyl)pyrazolidin-3-one derivative would be expected to show characteristic absorption bands corresponding to the C=O (carbonyl) stretching of the amide and the pyrazolidinone ring, N-H (amine) stretching, and C-Cl (chloro) stretching vibrations. The precise wavenumbers of these absorptions can be influenced by the electronic environment of the functional groups within the molecule.

Theoretical calculations are often used in conjunction with experimental FTIR data to assign vibrational frequencies to specific normal modes of the molecule. nih.gov This combined approach provides a more detailed and accurate interpretation of the spectra. nih.gov

Below is a table summarizing typical FTIR absorption bands observed for pyrazolidinone-type structures.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (amide) | Stretching | 1680-1630 |

| C=O (ring) | Stretching | 1750-1700 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1000 |

| C-Cl | Stretching | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between neighboring protons. In the context of this compound derivatives, the ¹H NMR spectrum would reveal distinct signals for the protons of the pyrazolidinone ring, the chloroacetyl group, and any substituents on the pyrazolidinone core. The chemical shift (δ) of each proton is indicative of its electronic environment, and the splitting pattern (multiplicity) arises from spin-spin coupling with adjacent protons, providing valuable connectivity data.

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms in the compound. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of the carbon atoms. Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to correlate proton and carbon signals, which aids in the complete and unambiguous assignment of the molecular structure. nih.govnih.gov

The following table illustrates representative chemical shift ranges for key nuclei in pyrazolidinone derivatives.

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |

| ¹H | N-H (amide/ring) | 7.5-9.0 |

| ¹H | C-H (aromatic) | 6.5-8.5 |

| ¹H | CH₂ (chloroacetyl) | 4.0-4.5 |

| ¹H | CH₂ (pyrazolidinone ring) | 2.5-3.5 |

| ¹³C | C=O (amide/ring) | 160-180 |

| ¹³C | C (aromatic) | 110-160 |

| ¹³C | CH₂ (chloroacetyl) | 40-50 |

| ¹³C | CH₂ (pyrazolidinone ring) | 30-45 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. cmbr-journal.com

In the analysis of this compound derivatives, mass spectrometry is used to confirm the molecular weight of the synthesized compounds. cmbr-journal.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also be used to corroborate the proposed structure, as specific fragments will correspond to the loss of certain functional groups or parts of the molecule. Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and for the purification of compounds. nih.govnih.gov

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic techniques are essential for both monitoring the progress of chemical reactions and for the isolation and purification of the desired products from the reaction mixture.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture. nih.gov It is widely used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. itwreagents.comyoutube.com

In the synthesis of this compound derivatives, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.net The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. amazonaws.com The separated spots are visualized, often under UV light, and their retention factors (Rf values) are calculated. rsc.org By comparing the TLC profile of the reaction mixture to that of the starting materials, the progress of the reaction can be effectively monitored. researchgate.net

Column Chromatography

Column chromatography is a preparative chromatographic technique used to separate and purify larger quantities of compounds from a mixture. It operates on the same principles as TLC, but on a larger scale. The stationary phase, typically silica gel or alumina, is packed into a glass column. The crude reaction mixture is loaded onto the top of the column, and a suitable solvent or solvent mixture (eluent) is passed through the column.

The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. The separated components are then collected in fractions as they exit the column. The purity of the collected fractions is often assessed by TLC. Column chromatography is a standard and essential method for obtaining pure samples of this compound derivatives for subsequent spectroscopic characterization and biological evaluation.

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-Chloroacetyl)pyrazolidin-3-one?

Methodological Answer:

The compound is typically synthesized via nucleophilic acyl substitution. A standard approach involves reacting pyrazolidin-3-one with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent-based methods using DMF or dichloromethane are common, with reaction monitoring via TLC to track progress. Key parameters include temperature control (0–25°C) to minimize side reactions and stoichiometric optimization of the chloroacetylating agent .

Advanced: How can solvent-free mechanochemical methods (e.g., ball milling) optimize synthesis of this compound derivatives?

Methodological Answer:

Ball milling offers a green alternative by eliminating solvents and enhancing reaction efficiency. For example, grinding pyrazolidin-3-one derivatives with chloroacetyl chloride and a base (e.g., K₂CO₃) in a ball mill at 150–200 rpm for 4–6 hours achieves high yields (>90%). Critical factors include:

- Grinding time : Longer durations improve homogeneity but risk decomposition.

- Base selection : Potassium carbonate outperforms weaker bases in deprotonation.

- Milling frequency : Higher frequencies reduce reaction time but require energy optimization.

This method reduces purification steps and environmental impact compared to traditional solvent-based routes .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

Key techniques include:

- ¹H NMR : Signals at δ 3.3–3.5 ppm (methylene protons adjacent to the carbonyl) and δ 4.2–4.4 ppm (chloroacetyl CH₂Cl group).

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch).

- Mass spectrometry : Molecular ion peak matching the calculated molecular weight (e.g., m/z 189.64 for C₈H₁₂ClNO₂) .

Advanced: What challenges arise in X-ray crystallography of this compound derivatives, and how are they addressed?

Methodological Answer:

Challenges include:

- Crystal twinning : Common in flexible molecules; addressed using SHELXL for refinement .

- Disorder in chloroacetyl groups : Mitigated by low-temperature data collection (e.g., 100 K) and restraints during refinement.

- Weak diffraction : Solved by optimizing crystal growth (e.g., slow evaporation in ethyl acetate/hexane).

Crystallographic data (e.g., monoclinic system, Cc space group, Z = 8) are refined using programs like SHELX, with hydrogen atoms placed in calculated positions .

Basic: How can researchers assess the pesticidal activity of this compound analogs?

Methodological Answer:

In vitro assays include:

- Herbicidal activity : Seed germination inhibition tests on model plants (e.g., Arabidopsis).

- Insecticidal assays : Mortality rates in Drosophila or Tribolium larvae.

- Antifungal screening : Agar diffusion assays against Fusarium or Aspergillus species .

Advanced: What computational strategies elucidate structure-activity relationships (SAR) for agrochemical applications?

Methodological Answer:

- Molecular docking : Predict binding affinity to target enzymes (e.g., acetolactate synthase for herbicides).

- QSAR modeling : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with bioactivity.

- DFT calculations : Analyze electron density maps to identify reactive sites for derivatization .

Advanced: How to resolve discrepancies in synthetic yields or byproduct profiles?

Methodological Answer:

- Reproducibility checks : Standardize reaction conditions (e.g., humidity control).

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted starting materials).

- Kinetic studies : Compare activation energies for competing pathways using Arrhenius plots .

Advanced: What precautions are critical when handling chloroacetyl chloride in synthesis?

Methodological Answer:

- Engineering controls : Use fume hoods to prevent inhalation exposure.

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Neutralization protocols : Quench excess reagent with cold sodium bicarbonate before disposal .

Basic: What is the reaction mechanism for forming this compound?

Methodological Answer:

The mechanism involves nucleophilic acyl substitution:

Pyrazolidin-3-one’s nitrogen attacks the carbonyl carbon of chloroacetyl chloride.

Triethylamine deprotonates the intermediate, releasing HCl.

The chloroacetyl group is incorporated, forming the product .

Advanced: How do kinetic studies and isotopic labeling clarify rate-determining steps?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.